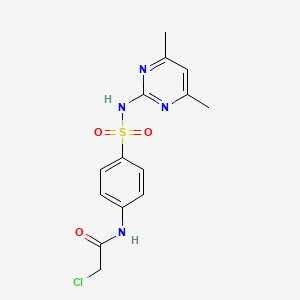![molecular formula C10H18Cl2N4O B2904240 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride CAS No. 1909311-76-7](/img/structure/B2904240.png)
1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride” is a chemical compound that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
One area of research focuses on the molecular interactions of pyrazole derivatives with receptors, such as the CB1 cannabinoid receptor. Studies have utilized molecular orbital methods and conformational analysis to understand the binding interactions and develop pharmacophore models. These models aid in the rational design of compounds with potential therapeutic applications, excluding drug use, dosage, and side effects considerations (Shim et al., 2002).
Structure-Activity Relationships
Another significant area of research is the exploration of structure-activity relationships (SAR) in pyrazole derivatives. These studies aim to characterize the binding sites of cannabinoid receptors and search for more selective and potent ligands. The findings from such studies provide a foundation for the development of compounds that could antagonize the harmful effects of cannabinoids, with implications for therapeutic interventions (Lan et al., 1999).
Synthetic and Computational Chemistry
Research also extends to synthetic and computational chemistry, where novel pyrazole derivatives are synthesized and their reactions are examined theoretically. This includes the functionalization reactions of pyrazole carboxylic acids and acid chlorides with various reagents, contributing to the understanding of reaction mechanisms and the development of new synthetic methodologies (Yıldırım et al., 2005).
Luminescence and Binding Characteristics
Furthermore, pyrazole derivatives have been studied for their luminescence properties and binding characteristics with proteins like bovine serum albumin (BSA). Such studies are crucial for understanding the interactions at the molecular level and exploring potential medicinal applications, including the development of diagnostic and therapeutic agents (Tang et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response.
Mode of Action
This compound acts as an antagonist at the KOR . An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This means that the compound prevents the normal or endogenous ligand from binding to the KOR, thereby inhibiting the receptor’s function .
Propiedades
IUPAC Name |
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14-7-8(5-13-14)10(15)12-6-9-3-2-4-11-9;;/h5,7,9,11H,2-4,6H2,1H3,(H,12,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMQUAIELRTFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

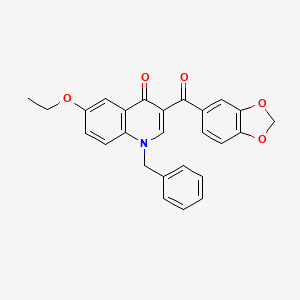
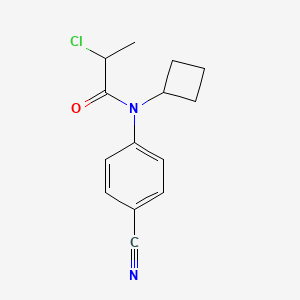
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)
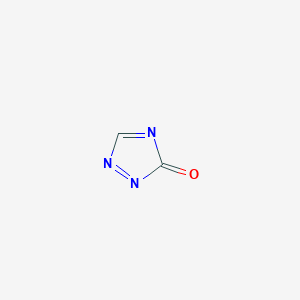
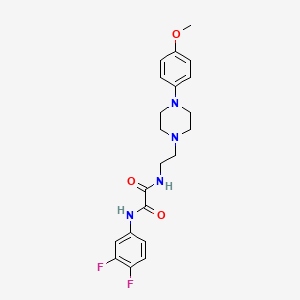
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)

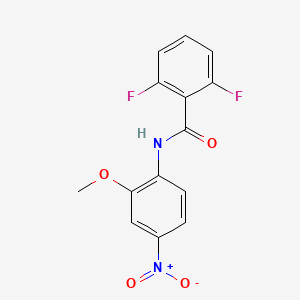
![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
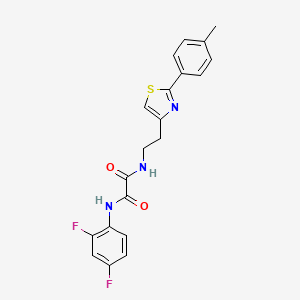
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
